![molecular formula C11H20N2O2 B2359662 tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1250993-33-9](/img/structure/B2359662.png)
tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
“tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OC (C) (C)C)N1C [C@@H] ( [C@@H]2CN) [C@@H]2C1
. The InChI code for this compound is 1S/C11H20N2O2/c1-11 (2,3)15-10 (14)13-5-8-7 (4-12)9 (8)6-13/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+
. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 212.29 . The compound’s empirical formula is C11H20N2O2 . The compound’s InChI key is BZUMXXCFQUZQAV-CBLAIPOGSA-N .Scientific Research Applications
Synthesis and Scalability
- An efficient and scalable synthesis method for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, with significant improvements over previous methods. This synthesis involves innovative approaches starting from chiral lactone and has been scaled to produce kilogram amounts in a 43% yield over nine chemical transformations (Maton et al., 2010).
Scaffold for Substituted Piperidines
- Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, synthesized via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, is used as a new scaffold for the preparation of substituted piperidines. It is convertible into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).
Glutamic Acid Analogue Synthesis
- The synthesis of a glutamic acid analogue from L-serine using a 7-azabicyclo[2.2.1]heptane framework demonstrates the potential for creating novel amino acid derivatives, which may be significant in medicinal chemistry (Hart & Rapoport, 1999).
Unnatural Aminoacid Synthesis
- A full study on synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, highlights its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Molecular Structure Analysis
- The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was analyzed through various techniques, including X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).
Conformationally Constrained Amino Acids
- Chirospecific syntheses of 7-azabicycloheptane amino acids, suitable for generating peptidomimetics, were developed. These amino acid analogues are significant for structure-activity studies in peptide-based drug discovery (Campbell & Rapoport, 1996).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are as follows :
The compound’s bioavailability is influenced by its physicochemical properties, including its high water solubility and lipophilicity .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific biological targets .
properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-8-6-11(8,12)7-13/h8H,4-7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBMTCLKVJTOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate |
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